![molecular formula C6H5N3O2 B1459946 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one CAS No. 68571-74-4](/img/structure/B1459946.png)
3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one
Vue d'ensemble
Description
3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique isoxazolo[5,4-d]pyrimidin-4-one scaffold, which has been found to exhibit various biological activities, making it a promising candidate for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one typically involves a multi-step process. One common method starts with the preparation of 3-aryl-5-aminoisoxazole-4-carboxamides, which are then cyclized with triethyl orthoformate to yield the desired isoxazolo[5,4-d]pyrimidin-4-one scaffold . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nucleophile used.
Applications De Recherche Scientifique
Industry: Its unique chemical properties make it a useful intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. One notable target is indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the metabolism of tryptophan . By inhibiting IDO1, the compound can modulate immune responses and exhibit anti-cancer properties. The inhibition of IDO1 leads to a decrease in the production of kynurenine, a metabolite that suppresses immune function, thereby enhancing the body’s ability to fight cancer .
Comparaison Avec Des Composés Similaires
3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different biological activities.
Pyrimido[4,5-d]pyrimidine: A bicyclic compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific interaction with IDO1 and its potential as a selective inhibitor, making it a valuable scaffold for drug development .
Activité Biologique
3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to various classes of pharmacologically active agents, particularly those targeting kinases involved in cell cycle regulation and proliferation.
The primary biological activity of this compound is attributed to its interaction with cyclin-dependent kinases (CDKs), particularly CDK2. The compound acts as an inhibitor, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts the phosphorylation of target proteins necessary for cell cycle progression, thereby affecting cellular proliferation and survival.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro tests have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has shown effectiveness in inhibiting growth in breast cancer (MCF-7 and MDA-MB-231) and lung cancer cell lines.
- IC50 Values : The compound's inhibitory concentration (IC50) values vary among different cell lines, showcasing its selective activity. For instance, studies report IC50 values as low as 2.76 µM against specific tumor cell lines, indicating potent activity.
Anti-inflammatory Effects
Research indicates that this compound may also exhibit anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation.
Case Study 1: Breast Cancer Treatment
In a recent study, researchers evaluated the efficacy of this compound in combination with doxorubicin for treating Claudin-low breast cancer subtypes. The results indicated a synergistic effect , enhancing the cytotoxicity compared to doxorubicin alone. This suggests potential for combination therapy in improving treatment outcomes while minimizing side effects.
Case Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the compound's action. Researchers utilized fluorescence spectroscopy and microscopy to observe the effects on cellular integrity and apoptosis pathways. The findings confirmed that treatment with this compound led to significant disruption of membrane integrity and activation of apoptotic markers.
Research Findings Summary
Biological Activity | Cell Lines Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Anticancer | MCF-7 | 2.76 | CDK2 Inhibition |
Anticancer | MDA-MB-231 | Varies | CDK2 Inhibition |
Anti-inflammatory | RAW264.7 | N/A | TNF-α Inhibition |
Cytotoxicity | A549 | N/A | Membrane Disruption |
Propriétés
IUPAC Name |
3-methyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c1-3-4-5(10)7-2-8-6(4)11-9-3/h2H,1H3,(H,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKKJTWWTYIYGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90313010 | |
Record name | 3-Methyl[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90313010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68571-74-4 | |
Record name | 68571-74-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90313010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.